molecular formula C28H24BrN3O4 B332792 10-(4-bromobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-(4-bromobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B332792
M. Wt: 546.4 g/mol
InChI Key: NUISHAXADKCURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-bromobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a bromobenzoyl group and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-bromobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of aminobenzophenones with appropriate reagents.

    Cyclocondensation: The intermediate undergoes cyclocondensation to form the benzodiazepine core structure.

    Functional Group Addition: The bromobenzoyl and nitrophenyl groups are introduced through subsequent reactions, often involving bromination and nitration under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. Continuous flow synthesis allows for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-(4-bromobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

10-(4-bromobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 10-(4-bromobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to the benzodiazepine site on the GABA-A receptor. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and a calming effect on the nervous system .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

10-(4-bromobenzoyl)-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both bromobenzoyl and nitrophenyl groups makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C28H24BrN3O4

Molecular Weight

546.4 g/mol

IUPAC Name

5-(4-bromobenzoyl)-9,9-dimethyl-6-(3-nitrophenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C28H24BrN3O4/c1-28(2)15-22-25(24(33)16-28)26(18-6-5-7-20(14-18)32(35)36)31(23-9-4-3-8-21(23)30-22)27(34)17-10-12-19(29)13-11-17/h3-14,26,30H,15-16H2,1-2H3

InChI Key

NUISHAXADKCURG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Br)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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